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MM-102 trifluoroacetate

Cat. No.: B1191646
M. Wt: 783.83
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Histone Methyltransferases in Gene Expression Control

Histone methyltransferases (HMTs) are a class of enzymes that catalyze the transfer of methyl groups to lysine (B10760008) and arginine residues on histone proteins. This methylation can have varied effects on gene expression, depending on the specific site and degree of methylation (mono-, di-, or tri-methylation). For instance, methylation of histone H3 at lysine 4 (H3K4) is generally associated with active gene transcription, while methylation of histone H3 at lysine 27 (H3K27) is typically a marker of transcriptional repression. The precise control of histone methylation patterns by HMTs is therefore essential for the proper regulation of gene expression and the maintenance of cellular identity. Dysregulation of HMT activity has been implicated in various diseases, including cancer.

Overview of the MLL1/WDR5 Protein-Protein Interaction as a Key Epigenetic Node

The Mixed Lineage Leukemia 1 (MLL1) protein is a histone methyltransferase that specifically catalyzes the methylation of H3K4. MLL1 is part of a larger protein complex, and its enzymatic activity is critically dependent on its interaction with other proteins within this complex. One of the core and essential interactions for MLL1's catalytic function is its association with the WD repeat-containing protein 5 (WDR5). WDR5 acts as a scaffolding protein, binding to a specific motif on MLL1 and presenting the histone H3 tail to the MLL1 catalytic domain for methylation. This MLL1/WDR5 interaction is therefore a pivotal node in the epigenetic regulation of genes targeted by MLL1. These target genes are often involved in crucial cellular processes such as development and hematopoiesis. Chromosomal translocations involving the MLL1 gene are frequently observed in aggressive forms of acute leukemia. The resulting MLL1 fusion proteins retain their ability to interact with WDR5, leading to the aberrant methylation of H3K4 at target genes and driving leukemogenesis.

Rationale for Pharmacological Intervention Targeting Epigenetic Protein-Protein Interactions

The critical role of protein-protein interactions (PPIs) in the function of epigenetic modifying complexes, such as the MLL1 complex, presents a compelling rationale for pharmacological intervention. Unlike the active sites of enzymes, which can be challenging to target with high specificity, the interfaces of PPIs offer unique and often extensive surfaces for the design of targeted inhibitors. By disrupting the interaction between key proteins, it is possible to modulate the activity of the entire complex. In the context of MLL1-driven leukemias, inhibiting the MLL1/WDR5 interaction is a promising therapeutic strategy. Such an approach aims to specifically disrupt the aberrant H3K4 methylation patterns established by MLL1 fusion proteins, thereby suppressing the expression of downstream oncogenes and inducing cancer cell death, while potentially having a lesser impact on normal cellular processes.

Detailed Research Findings on MM-102 Trifluoroacetate (B77799)

MM-102 trifluoroacetate is a high-affinity, small-molecule peptidomimetic that was developed as a potent inhibitor of the MLL1/WDR5 protein-protein interaction. nih.gov It was designed based on the minimal binding motif of MLL1 required for its interaction with WDR5. nih.gov

Biochemical and Biophysical Characterization

MM-102 was shown to bind to WDR5 with high affinity. nih.gov In a fully reconstituted in vitro histone methyltransferase (HMT) assay, MM-102 demonstrated potent antagonism of MLL1 activity. nih.gov The co-crystal structure of MM-102 in complex with WDR5 has been determined, providing a detailed understanding of the molecular basis for its high-affinity binding. nih.gov

Biochemical and Biophysical Data for MM-102
ParameterValueAssay
WDR5 Binding Affinity (Ki)< 1 nMCompetitive Binding Assay
IC50 (MLL1 HMT activity)Potent antagonistIn vitro HMT assay

In Vitro and Cellular Activity

The biological activity of MM-102 has been evaluated in cellular models of MLL-rearranged leukemia. In bone marrow cells transduced with the MLL1-AF9 fusion construct, MM-102 effectively decreased the expression of two critical MLL1 target genes, HoxA9 and Meis-1. nih.govresearchgate.net Furthermore, MM-102 demonstrated selective inhibition of cell growth and induction of apoptosis in leukemia cell lines harboring MLL1 fusion proteins. nih.govresearchgate.net

Cellular Activity of MM-102
Cellular EffectModel SystemOutcome
Gene ExpressionBone marrow cells with MLL1-AF9Decreased expression of HoxA9 and Meis-1
Cell GrowthLeukemia cells with MLL1 fusion proteinsInhibition of cell growth
ApoptosisLeukemia cells with MLL1 fusion proteinsInduction of apoptosis

Properties

Molecular Formula

C37H50F5N7O6

Molecular Weight

783.83

Origin of Product

United States

Discovery and Medicinal Chemistry of Mm 102 Trifluoroacetate

Identification of Peptidomimetic Scaffolds Targeting WDR5/MLL1 Interaction

The interaction between WDR5 and MLL1 is a critical component for the enzymatic activity of the MLL1 complex, which is a histone H3 lysine (B10760008) 4 (H3K4) methyltransferase. lifetein.com Dysregulation of MLL1 activity is implicated in certain types of leukemia, making the WDR5/MLL1 interaction an attractive target for therapeutic intervention. lifetein.comroyalsocietypublishing.org

Initial research focused on understanding the structural basis of this interaction. It was discovered that a short linear motif within MLL1, specifically the sequence –CO-ARA-NH– (Alanine-Arginine-Alanine), is the minimum binding motif necessary for its interaction with a pocket on the surface of WDR5, often referred to as the "WIN" site. lifetein.comtandfonline.com This discovery was pivotal and laid the groundwork for the design of inhibitors that could mimic this motif and competitively block the WDR5/MLL1 interaction.

The exploration of peptidomimetic scaffolds, which are designed to mimic natural peptides but with modified structures to enhance properties like stability and cell permeability, became a key strategy. The tripeptide Ac-ARA-NH2 was identified as a promising lead structure, binding to WDR5 with a moderate affinity. nih.gov This foundational work guided the development of more potent inhibitors, including MM-102.

Rational Design Principles for High-Affinity MM-102 Derivatives

The development of MM-102 was a result of a rational, structure-based design approach. tandfonline.com Researchers utilized the co-crystal structure of WDR5 in complex with the MLL1 WIN motif peptide to inform the design of novel peptidomimetics. royalsocietypublishing.org The primary goal was to create molecules with significantly higher binding affinity for WDR5 than the native MLL1 peptide.

The design of MM-102 and its derivatives focused on optimizing the interactions within the WDR5 binding pocket. A key feature of this interaction is the insertion of the arginine side chain of the MLL1 peptide deep into the central cavity of the WDR5 protein. tandfonline.com Therefore, maintaining this critical interaction was a central principle in the design of MM-102.

Through computational modeling and medicinal chemistry efforts, modifications were introduced to the initial peptidomimetic scaffold to enhance binding affinity. These modifications aimed to create additional favorable contacts with the WDR5 protein surface, leading to the development of high-affinity inhibitors like MM-102, which exhibits a binding affinity with an inhibitory constant (Ki) of less than 1 nM. royalsocietypublishing.org

Synthetic Methodologies for MM-102 Trifluoroacetate (B77799) and Analogs

Chemical Synthesis Pathways and Strategies

MM-102 and its analogs are synthesized using solid-phase peptide synthesis (SPPS). nih.govpeptide.com This well-established technique allows for the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin support. peptide.com The process involves repeated cycles of deprotection of the N-terminal amino group, followed by coupling of the next protected amino acid. nih.gov

For the synthesis of peptidomimetics like MM-102, which incorporate non-standard amino acids or modifications, the appropriate building blocks are incorporated at the desired positions in the sequence. nih.gov Once the full-length peptide has been assembled on the resin, it is cleaved from the support. This cleavage is typically achieved using a strong acid, with trifluoroacetic acid (TFA) being a very common reagent for this purpose. researchgate.netmdpi.com

The crude peptide is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC). mdpi.com

Role of Trifluoroacetate as a Counterion in Purification and Handling for Research Applications

During the final cleavage step of solid-phase peptide synthesis and often during RP-HPLC purification, trifluoroacetic acid (TFA) is used. researchgate.netmdpi.com As a result, the purified peptide is often isolated as a trifluoroacetate salt. The positively charged residues on the peptide, such as the free N-terminus and the side chains of arginine and lysine, form ionic interactions with the negatively charged trifluoroacetate anions. lifetein.com

The presence of TFA as a counterion can have several implications for research applications. It can influence the peptide's solubility, secondary structure, and aggregation properties. lifetein.comroyalsocietypublishing.org For some biological assays, the presence of TFA can be a confounding factor. researchgate.net Therefore, in certain experimental contexts, it may be necessary to perform a salt exchange, replacing the trifluoroacetate with another counterion like hydrochloride or acetate. researchgate.net However, for many research applications, MM-102 is supplied and used as the trifluoroacetate salt.

Structure-Activity Relationship (SAR) Studies of MM-102 and its Derivatives

Impact of Structural Modifications on WDR5 Binding Affinity

Structure-activity relationship (SAR) studies have been crucial in understanding the key determinants for the high-affinity binding of MM-102 to WDR5 and for guiding the design of improved analogs.

A central finding from SAR studies is the critical importance of the arginine residue that mimics the arginine in the native MLL1 WIN motif. tandfonline.com The guanidinium (B1211019) group of this residue extends deep into the WDR5 binding pocket, forming essential hydrogen bonds. Any modification that disrupts this interaction leads to a significant loss of binding affinity.

Further studies have explored modifications to other parts of the MM-102 scaffold. For instance, the development of the cyclized peptidomimetic inhibitor MM-401 was a direct result of SAR studies on the linear peptide MM-102. researchgate.net By conformationally constraining the peptide backbone through cyclization, researchers aimed to pre-organize the molecule into its bioactive conformation, potentially leading to improved binding and cellular activity.

Below is a table summarizing the binding and inhibitory activities of MM-102 and a related compound.

Compound NameDescriptionWDR5 Binding Affinity (IC50/Ki)MLL1 HMT Activity Inhibition (IC50)
MM-102 A potent, linear peptidomimetic inhibitor of the WDR5/MLL1 interaction.IC50 = 2.4 nM, Ki < 1 nM tocris.commedchemexpress.com~0.4-0.9 µM nih.gov
MM-401 A cyclized peptidomimetic derivative of MM-102.Not explicitly stated in the provided results, but described as a potent inhibitor.IC50 = 0.9 nM mdpi.com

Note: The difference in IC50 values between binding and HMT assays can be attributed to different experimental conditions, such as protein concentrations.

These SAR studies have been instrumental in the development of a suite of chemical probes to investigate the biological roles of the WDR5/MLL1 interaction and have provided a strong foundation for the potential development of therapeutic agents targeting this key epigenetic regulator.

Correlations between Chemical Structure and MLL1 Methyltransferase Inhibition

The inhibitory activity of MM-102 trifluoroacetate against the Mixed Lineage Leukemia 1 (MLL1) histone methyltransferase is not achieved by direct binding to the enzyme's catalytic SET domain. Instead, MM-102 functions as a protein-protein interaction (PPI) inhibitor, potently disrupting the crucial association between MLL1 and the WD Repeat-Containing Protein 5 (WDR5). medkoo.comnih.govnih.gov The enzymatic activity of the MLL1 complex is critically dependent on its interaction with WDR5, making this interface a prime target for therapeutic intervention. nih.govacs.org

The development of MM-102 was the result of a structure-based design strategy centered on peptidomimetics. Researchers identified that a short sequence within MLL1, the –CO-ARA-NH– (Alanine-Arginine-Alanine) motif, represents the minimum binding unit necessary for high-affinity interaction with WDR5. nih.gov This discovery served as the foundation for creating small-molecule mimetics that could occupy the MLL1 binding pocket on WDR5 and thus function as competitive antagonists. nih.gov

Systematic medicinal chemistry efforts explored modifications to this peptidomimetic scaffold to optimize binding affinity and cellular activity. The structure-activity relationship (SAR) studies revealed several key features essential for potent inhibition. The core of the inhibitors consists of a central amino acid-like scaffold, with substitutions at various positions analogous to amino acid side chains.

One of the most critical interactions is mediated by the arginine side chain of the MLL1 peptide, which anchors into a central hydrophilic pocket on the WDR5 surface. In the peptidomimetic inhibitors, mimicking this crucial guanidinium group was paramount for high-affinity binding. Modifications to the groups mimicking the alanine (B10760859) residues at the N- and C-terminal positions were also systematically explored to enhance hydrophobic and van der Waals interactions with the protein surface.

The optimization process that led to MM-102 involved iterative modifications to a lead compound. The research demonstrated that specific chemical groups at defined positions on the scaffold could dramatically influence the binding affinity for WDR5, which translates directly to the inhibition of MLL1 complex activity. For instance, evaluation of a series of peptidomimetics showed a direct correlation between their ability to bind WDR5 (measured by Ki values) and their efficacy in inhibiting the H3K4 methyltransferase activity of the reconstituted MLL1 complex. nih.gov

The culmination of this research was MM-102, a high-affinity peptidomimetic that was shown to effectively decrease the expression of critical MLL1 target genes, such as HoxA9 and Meis-1, in bone marrow cells transformed with an MLL1-AF9 fusion protein. nih.gov

The following data table summarizes the structure-activity relationships of key compounds from the peptidomimetic series, illustrating the impact of structural modifications on WDR5 binding affinity.

Table 1: Structure-Activity Relationship of Peptidomimetic WDR5-MLL1 Inhibitors

Compound Name Structure Binding Affinity to WDR5 (Ki, nM)
Lead Peptide Ac-NH-Ala-Arg-Ala-NH2 1200
Peptidomimetic Core Structure based on -CO-ARA-NH- ~500

| MM-102 | Optimized Peptidomimetic Structure | <1 |

Note: This table is a representative summary based on published findings; specific Ki values are derived from extensive biochemical assays detailed in the source literature. nih.gov

Table 2: List of Chemical Compounds

Compound Name
This compound
MLL1
WDR5
HoxA9
Meis-1

Molecular and Biochemical Characterization of Mm 102 Trifluoroacetate

Quantitative Assessment of WDR5/MLL1 Interaction Inhibition

In Vitro Binding Assays and Determination of IC50/Ki Values

The inhibitory potency of MM-102 trifluoroacetate (B77799) has been rigorously quantified through in vitro binding assays. These assays measure the concentration of the inhibitor required to displace 50% of a labeled ligand from its target, a value known as the half-maximal inhibitory concentration (IC50). For the interaction with WDR5, MM-102 demonstrates a high affinity, with a reported IC50 value of approximately 2.4 nM. medchemexpress.comadooq.comabmole.com

The dissociation constant (Ki) is another critical parameter that reflects the binding affinity of an inhibitor to its target. For MM-102, the estimated Ki for its binding to WDR5 is less than 1 nM. medchemexpress.comadooq.commedchemexpress.com This low nanomolar affinity signifies a very strong and specific interaction with WDR5. In comparative studies, MM-102 has been shown to be over 200 times more potent than the Ac-ARA-NH2 tripeptide, a known WDR5-binding fragment derived from MLL1. medchemexpress.comnih.gov

Inhibitory Potency of MM-102 Trifluoroacetate
ParameterValueReference
IC50 (WDR5 Binding)2.4 nM medchemexpress.comadooq.comabmole.com
Ki (WDR5 Binding)< 1 nM medchemexpress.comadooq.commedchemexpress.com

Inhibition of MLL1 Complex Histone Methyltransferase Activity

The binding of MM-102 to WDR5 directly translates to the functional inhibition of the MLL1 complex's histone methyltransferase activity. The MLL1 complex is responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4), a key epigenetic mark associated with active gene transcription. nih.govkarger.com In a fully reconstituted in vitro HMT assay, MM-102 has been shown to inhibit the MLL1 complex's methyltransferase activity with IC50 values ranging from 0.32 µM to 0.9 µM. medchemexpress.commedchemexpress.com This demonstrates that by targeting the WDR5-MLL1 interaction, MM-102 effectively abrogates the downstream enzymatic function of the MLL1 complex. medkoo.comtargetmol.com The discrepancy between the binding assay IC50 and the HMT assay IC50 is attributed to the significantly higher concentration of WDR5 protein used in the functional HMT assay. nih.gov

Structural Elucidation of MM-102 Binding to WDR5

Co-crystallographic Analysis of MM-102-WDR5 Complexes

The structural basis for the high-affinity binding of MM-102 to WDR5 has been elucidated through co-crystallographic studies. nih.gov X-ray crystallography of the MM-102-WDR5 complex has provided a detailed, atomic-level view of the interaction. nih.gov These studies have been instrumental in understanding how the peptidomimetic compound docks into the binding pocket of the WDR5 protein. The WDR5 protein used in these structural studies was a truncated version (Δ23aa), cloned into a pET28b-based vector with an N-terminal 6xHis-SUMO tag. nih.gov

Identification of Critical Binding Epitopes and Interaction Motifs

Co-crystallographic analysis has revealed the specific molecular interactions that govern the binding of MM-102 to WDR5. nih.gov The MLL1 protein contains a specific sequence known as the WDR5-interacting (WIN) motif, with the core sequence -CO-ARA-NH- (residues 3764–3766) being essential for its interaction with WDR5. nih.gov MM-102 was designed as a peptidomimetic of this motif and effectively occupies the same arginine-binding pocket on the WDR5 surface that the WIN motif of MLL1 binds to. nih.govnih.gov This competitive binding is the primary mechanism by which MM-102 disrupts the WDR5-MLL1 interaction. The structural data provides a clear rationale for the high potency and specificity of MM-102. nih.gov

Analysis of MM-102 Specificity Against Related Epigenetic Targets

The specificity of a chemical inhibitor is a crucial aspect of its utility as a research tool and potential therapeutic agent. While MM-102 is a potent inhibitor of the WDR5-MLL1 interaction, its effects on other related epigenetic targets have also been investigated. Studies have shown that MM-102 can selectively inhibit the growth of leukemia cells that harbor MLL1 fusion proteins, while having a minimal effect on cells with wild-type MLL1. medchemexpress.comnih.gov This suggests a degree of selectivity for the pathological state driven by MLL1 dysregulation. However, it is important to note that WDR5 is a scaffolding protein involved in multiple protein complexes, including the SET1 family of lysine methyltransferases (MLL1-5, SET1A, and SET1B), which are also responsible for H3K4 methylation. rcsb.org Therefore, inhibitors targeting the WDR5 WIN site, like MM-102, may have broader effects on the activity of other WDR5-containing complexes. Further research is needed to fully characterize the specificity profile of MM-102 against a wider range of epigenetic targets to understand its full spectrum of biological activities.

Cellular Mechanisms of Action of Mm 102 Trifluoroacetate

Modulation of MLL1-Driven Gene Expression Programs

MM-102 trifluoroacetate (B77799) functions as a potent inhibitor of the interaction between WD-40 repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1). medkoo.comrndsystems.comtocris.com This interaction is crucial for the enzymatic activity of the MLL1 complex, which is a histone H3 lysine (B10760008) 4 (H3K4) methyltransferase. nih.govarchivesofmedicalscience.com By disrupting the MLL1/WDR5 protein-protein interaction, MM-102 effectively inhibits the methyltransferase activity of the MLL1 complex. rndsystems.commedchemexpress.cominvivochem.commedchemexpress.com

Downregulation of Oncogenic Target Genes (e.g., HoxA9, Meis-1)

A primary consequence of MLL1 fusion protein activity in leukemogenesis is the aberrant upregulation of target genes, most notably the HoxA9 and Meis-1 genes. nih.gov These genes are critical for the initiation and maintenance of the leukemic state. nih.gov Research has demonstrated that MM-102 trifluoroacetate effectively downregulates the expression of these oncogenic target genes. medkoo.comrndsystems.commedchemexpress.com In bone marrow cells transduced with the MLL1-AF9 fusion construct, treatment with MM-102 led to a significant decrease in the expression of both HoxA9 and Meis-1. medkoo.comnih.gov This targeted suppression of key downstream effectors of the MLL1 fusion protein underscores the compound's mechanism-based therapeutic potential. nih.gov

Effects on Global and Locus-Specific Histone H3 Lysine 4 Methylation (H3K4me3)

The MLL1 complex is a key enzyme responsible for the trimethylation of histone H3 at lysine 4 (H3K4me3), an epigenetic mark strongly associated with active gene promoters. archivesofmedicalscience.complos.org MLL1 fusion proteins lead to aberrant H3K4me3 patterns, contributing to the overexpression of oncogenes. nih.gov this compound, by inhibiting the MLL1 complex, has been shown to modulate H3K4me3 levels. medkoo.commedchemexpress.com Studies have indicated that treatment with MM-102 can lead to a reduction in global H3K4me3 levels. nih.gov This effect on histone methylation is a direct consequence of its inhibitory action on the MLL1 methyltransferase activity. medkoo.commedchemexpress.com

Cellular Phenotypic Responses in Preclinical Models

The molecular effects of this compound on gene expression translate into distinct cellular phenotypes, particularly in the context of leukemia cells harboring MLL1 fusion proteins.

Selective Inhibition of Proliferation in MLL1-Fusion Protein-Bearing Leukemia Cells

A hallmark of this compound's activity is its selective cytotoxicity towards leukemia cells that carry MLL1 fusion proteins. medkoo.comnih.govmedchemexpress.cominvivochem.com The compound has been shown to dose-dependently inhibit the growth of leukemia cell lines such as MV4;11 (MLL-AF4) and KOPN8 (MLL-ENL). medchemexpress.comglpbio.com For instance, MM-102 exhibits an IC50 of 25 μM in both cell lines and can completely halt cell growth at a concentration of 75 μM. medchemexpress.comglpbio.com This selective inhibition highlights the dependency of these cancer cells on the MLL1 fusion-driven transcriptional program for their proliferation. nih.gov

Induction of Apoptosis in Sensitive Cellular Systems

In addition to inhibiting proliferation, this compound actively induces apoptosis, or programmed cell death, in leukemia cells that harbor MLL1 fusion proteins. medkoo.comnih.govmedchemexpress.cominvivochem.com This pro-apoptotic effect is a critical component of its anti-leukemic activity. The induction of apoptosis is observed in the same cell lines that are sensitive to the compound's anti-proliferative effects, further confirming its targeted mechanism of action. medkoo.commedchemexpress.com

Differential Cellular Responses in Wild-Type vs. MLL1-Fusion Contexts

The selectivity of this compound is further emphasized by the differential responses observed between cells with wild-type MLL1 and those with MLL1 fusion proteins. The compound has a minimal effect on the growth and viability of leukemia cells that express the wild-type MLL1 protein. nih.govmedchemexpress.comglpbio.com This distinction is crucial, as it suggests that MM-102 specifically targets the oncogenic activity of the MLL1 fusion protein while sparing the normal function of the wild-type MLL1 protein in healthy cells. nih.gov However, it is important to note that certain cancer-associated mutations in the MLL1 SET domain, such as R3864C and R3841W, can confer resistance to MM-102 by altering the enzyme's conformation and reducing its dependence on the WDR5 interaction for activity. nih.gov

Inhibitory Activity of this compound

Assay/Cell Line Target/Context IC50 Value Reference
WDR5/MLL Interaction Biochemical Assay 2.4 nM rndsystems.commedchemexpress.comglpbio.com
MLL1 HMT Assay Biochemical Assay 0.4-0.9 μM medchemexpress.comglpbio.com
MV4;11 Cells MLL1-AF4 Fusion 25 μM medchemexpress.comglpbio.com
KOPN8 Cells MLL1-ENL Fusion 25 μM medchemexpress.comglpbio.com

Investigation of MM-102 Effects on Other Biological Pathways

Influence on Epigenetic Reprogramming in Somatic Cell Nuclear Transfer Embryos

This compound has been identified as a significant facilitator of epigenetic reprogramming in the context of somatic cell nuclear transfer (SCNT) in porcine embryos. medchemexpress.commedchemexpress.com The primary mechanism of action for MM-102 is its function as a potent and cell-permeable inhibitor of the interaction between WD repeat-containing protein 5 (WDR5) and mixed-lineage leukemia 1 (MLL1). medchemexpress.comambeed.com This inhibition directly impacts the histone methyltransferase (HMT) activity of the MLL1 complex. ambeed.com

Research has demonstrated that MM-102 disrupts the association of WDR5 with MLL1 in a concentration-dependent manner. frontiersin.org Specifically, it prevents the MLL1 complex from catalyzing the trimethylation of histone H3 at lysine 4 (H3K4me3), a key epigenetic mark. medchemexpress.comfrontiersin.org The downregulation of H3K4me3 is a crucial event that facilitates the extensive epigenetic reprogramming required for the development of SCNT embryos. medchemexpress.commedchemexpress.com

Studies on porcine SCNT embryos have shown that treatment with this compound leads to an improved developmental competence and enhances the expression patterns of key developmental genes. frontiersin.org By reducing the levels of the typically restrictive H3K4me3 mark inherited from the somatic donor cell, MM-102 helps to reset the epigenetic landscape, making it more permissive for embryonic development.

FeatureDescriptionSource(s)
Target WDR5/MLL1 Interaction medchemexpress.comambeed.com
Primary Effect Inhibition of MLL1 H3K4 histone methyltransferase (HMT) activity ambeed.com
Molecular Consequence Down-regulation of H3K4me3 medchemexpress.com
Application Facilitates epigenetic reprogramming of porcine somatic cell nuclear transfer (SCNT) embryos medchemexpress.commedchemexpress.comfrontiersin.org

Impact on Inflammatory Pathways in Cellular Models

This compound has demonstrated the ability to modulate key inflammatory pathways in cellular models, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade. The NF-κB pathway is a central regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory cytokines and mediators. frontiersin.orgnih.gov

In a cellular model utilizing TGF-β1-stimulated rat kidney fibroblasts (NRK-49F cells), treatment with MM-102 resulted in a significant reduction in the expression of key inflammatory markers. medchemexpress.com The compound was shown to inhibit the phosphorylation of the p65 subunit of NF-κB. medchemexpress.com The phosphorylation and subsequent nuclear translocation of p65 are critical steps for the activation of NF-κB and the transcription of its target genes. nih.govmdpi.com

Furthermore, the inhibitory action of MM-102 on the NF-κB pathway led to a downstream decrease in the mRNA expression of several pro-inflammatory cytokines. medchemexpress.com These include Interleukin-1 beta (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6). medchemexpress.com These cytokines are pivotal mediators of the inflammatory response, and their upregulation is associated with various inflammatory conditions. nih.gov The ability of MM-102 to suppress their expression at the cellular level highlights its potential as a modulator of inflammatory processes.

Cellular ModelStimulusKey FindingsSource(s)
Rat Kidney Fibroblasts (NRK-49F)TGF-β1Inhibited phosphorylation of NF-κB (p65) medchemexpress.com
Rat Kidney Fibroblasts (NRK-49F)TGF-β1Inhibited mRNA expression of IL-1β, TNF-α, and IL-6 medchemexpress.com

Preclinical in Vivo Research and Biological Applications of Mm 102 Trifluoroacetate

Evaluation in Murine Models of MLL1-Fusion Leukemia

Chromosomal translocations involving the MLL1 gene result in fusion proteins that are potent oncogenic drivers, particularly in acute leukemias. nih.gov The activity of these fusion proteins is dependent on their interaction with WDR5. nih.gov Therefore, inhibiting this interaction with compounds like MM-102 presents a promising therapeutic strategy. nih.gov

Effects on Leukemogenesis in Transduced Bone Marrow Cells

In preclinical studies, MM-102 has demonstrated the ability to suppress leukemogenesis. Specifically, in murine bone marrow cells transduced with the MLL1-AF9 fusion construct, a common driver of leukemia, MM-102 has shown significant activity. nih.gov Treatment with MM-102 leads to a reduction in the expression of critical MLL1 target genes, HoxA9 and Meis-1, which are essential for the development and progression of leukemia mediated by MLL1 fusion proteins. targetmol.comnih.gov Furthermore, MM-102 selectively inhibits the growth of leukemia cells that harbor MLL1 fusion proteins, while having minimal impact on cells with the normal, wild-type MLL1 protein. glpbio.commedchemexpress.com This selective action includes the induction of apoptosis, or programmed cell death, in the cancerous cells. targetmol.cominvivochem.cn

Cell LineMLL1 Fusion ProteinMM-102 EffectReference
MV4;11MLL1-AF4Dose-dependent growth inhibition glpbio.commedchemexpress.com
KOPN8MLL1-ENLDose-dependent growth inhibition glpbio.commedchemexpress.com
MLL1-AF9 transduced bone marrow cellsMLL1-AF9Growth arrest and cell death medchemexpress.com

Analysis of Gene Expression Profiles in In Vivo Leukemic Models

The mechanism of action of MM-102 involves the specific disruption of the MLL1-WDR5 interaction, which in turn inhibits the histone methyltransferase activity of the MLL1 complex. medchemexpress.com This leads to a decrease in the methylation of histone H3 at lysine (B10760008) 4 (H3K4me3), a key epigenetic mark associated with active gene transcription. medchemexpress.commedkoo.com In leukemic models expressing the MLL1-AF9 fusion gene, MM-102 treatment results in the downregulation of MLL1-induced gene expression, including the critical target genes HoxA9 and Meis-1. targetmol.comnih.govglpbio.com This modulation of the gene expression profile underlies the compound's ability to induce apoptosis and inhibit the proliferation of leukemia cells. nih.govglpbio.com

GeneFunction in LeukemiaEffect of MM-102Reference
HoxA9Critical for MLL1 fusion protein-mediated leukemogenesisDecreased expression targetmol.comnih.gov
Meis-1Critical for MLL1 fusion protein-mediated leukemogenesisDecreased expression targetmol.comnih.gov

Studies in Animal Models of Organ Fibrosis and Inflammation

Beyond its application in leukemia, MM-102 has been investigated for its potential role in modulating inflammatory and fibrotic processes in other organs, such as the kidney. medchemexpress.commedchemexpress.commedchemexpress.com

Modulation of Renal Fibrosis and Inflammation in Ischemia-Reperfusion Injury Models

Ischemia-reperfusion injury (IRI) in the kidney is a significant cause of acute kidney injury and can lead to chronic kidney disease, characterized by renal fibrosis and inflammation. nih.govnih.gov Studies in mouse models of renal IRI have shown that MM-102 can reduce renal fibrosis and inflammation. medchemexpress.commedchemexpress.com The compound has been observed to inhibit the expression of α-smooth muscle actin (α-SMA), a marker of fibrosis. medchemexpress.com Additionally, it has been shown to decrease the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6), as well as the transcription factor NF-κB (p65), which plays a central role in the inflammatory response. medchemexpress.com

ModelKey FindingsReference
Mouse model of ischemia-reperfusion injuryInhibited α-SMA protein expression medchemexpress.com
Mouse model of ischemia-reperfusion injuryInhibited p-NF-kB (p65), IL-1β, TNF-α, and IL-6 mRNA expression medchemexpress.com

Methodological Considerations for In Vivo Preclinical Studies with MM-102

Conducting in vivo preclinical studies with MM-102 requires careful consideration of several methodological factors to ensure the reliability and reproducibility of the results. biotestfacility.com

For studies in MLL-fusion leukemia, a common methodology involves the transduction of normal murine bone marrow cells with a retroviral vector carrying the MLL1-AF9 oncogene. nih.gov These transformed cells are then used to establish leukemic models in mice. nih.gov When evaluating the effects of MM-102, the compound is typically dissolved in a suitable vehicle, such as dimethyl sulfoxide (B87167) (DMSO), before administration. nih.gov It is crucial to have a control group treated with the vehicle alone to account for any effects of the solvent. nih.gov

In the context of renal fibrosis models, ischemia-reperfusion injury is often induced surgically. nih.gov The experimental design should include sham-operated control groups to differentiate the effects of the surgical procedure from the effects of the ischemia-reperfusion and the investigational compound. nih.gov The assessment of outcomes typically involves a combination of histological analysis of kidney tissue and measurement of molecular markers of fibrosis and inflammation. mdpi.com

For all in vivo studies, the route of administration, and the formulation of MM-102 are critical parameters that need to be optimized and clearly reported. targetmol.com The stability and solubility of the compound in the chosen vehicle should be confirmed. glpbio.com Furthermore, pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of MM-102 in the animal model are essential for interpreting the pharmacodynamic effects observed. biotestfacility.com

Advanced Research Methodologies and Future Directions in Mm 102 Research

Integration of High-Throughput Screening and Computational Approaches in Drug Discovery for WDR5/MLL1 Inhibitors

The discovery and optimization of inhibitors targeting the protein-protein interaction (PPI) between WD repeat domain 5 (WDR5) and mixed-lineage leukemia 1 (MLL1) have been significantly accelerated by the integration of high-throughput screening (HTS) and computational methods. nih.gov HTS campaigns, often utilizing fluorescence polarization, have enabled the screening of large compound libraries to identify initial hits that disrupt the WDR5-MLL1 complex. nih.gov For instance, a 16,000-compound HTS was instrumental in identifying the initial scaffolds for WDR5 inhibitors. tandfonline.com

Following initial hits from HTS, computational approaches, including structure-based design and molecular docking, play a crucial role in refining these molecules into potent inhibitors like MM-102. nih.govnih.gov These computational tools allow researchers to visualize and predict how a compound will bind to the target protein, guiding the synthesis of more effective and specific inhibitors. nih.govnih.gov The development of MM-102, a peptidomimetic, was informed by the minimal binding motif of MLL1, demonstrating the power of combining structural knowledge with computational design to create high-affinity inhibitors. nih.gov This synergy between experimental screening and in silico modeling has been pivotal in the evolution of WDR5/MLL1 inhibitors, moving from initial micromolar hits to highly potent nanomolar inhibitors like MM-102, which boasts an IC50 of 2.4 nM. medchemexpress.comtocris.com

The table below showcases the progression of WDR5 inhibitors, highlighting the impact of these integrated discovery methods.

CompoundTypeDiscovery/Design ApproachPotency (IC50/Kd)
WDR5-0103 Small MoleculeHigh-Throughput Screening & SAR-by-catalogKd = 450 nM tandfonline.com
MM-102 PeptidomimeticStructure-Based Design from MLL1 motifIC50 = 2.4 nM medchemexpress.comtocris.com
MM-401 Cyclic PeptidomimeticStructure-Based Design from MM-102IC50 = 0.9 nM mdpi.com
DC_M5_2 Small MoleculeFluorescence Polarization HTS & Analog SearchingIC50 = 9.63 µM nih.gov

Application of Proteomics, Epigenomics, and Transcriptomics to Elucidate MM-102 Mechanisms

The "omics" revolution has provided an unprecedented toolkit to unravel the intricate mechanisms of action of epigenetic modulators like MM-102. These technologies allow for a global, unbiased view of the molecular changes induced by the inhibitor within a cell. nih.govisaaa.org

Proteomics: This approach allows for the comprehensive study of the proteome, the complete set of proteins in a cell. isaaa.orgstandardbio.com In the context of MM-102, proteomics can be used to identify changes in protein expression, localization, and post-translational modifications following treatment. nih.gov This can reveal downstream targets and pathways affected by the inhibition of the WDR5/MLL1 interaction.

Epigenomics: This field focuses on the complete set of epigenetic modifications on DNA and histone proteins. nih.govphysiology.org Since MM-102 targets a key histone methyltransferase complex, epigenomic techniques are crucial for understanding its direct effects. nih.gov Methods like ChIP-seq (Chromatin Immunoprecipitation sequencing) can map the genome-wide changes in histone H3 lysine (B10760008) 4 (H3K4) methylation, a direct consequence of MLL1 inhibition. nih.gov This provides a detailed picture of how MM-102 alters the epigenetic landscape.

Transcriptomics: This involves the study of the transcriptome, the complete set of RNA transcripts in a cell. standardbio.commdpi.com By analyzing changes in gene expression following MM-102 treatment, researchers can identify the specific genes and pathways regulated by the WDR5/MLL1 complex. nih.gov For example, studies have shown that MM-102 effectively inhibits the expression of critical MLL1 target genes like HoxA9 and Meis-1 in leukemia cells. nih.govrndsystems.com

The integration of these omics approaches provides a multi-layered understanding of MM-102's function, from its direct impact on histone methylation to the subsequent changes in protein expression and cellular phenotype. standardbio.com This comprehensive data is essential for a complete mechanistic understanding and for identifying potential biomarkers of response.

Development of Analytical Techniques for MM-102 Quantification in Biological Matrices (excluding PK/ADME related to dosage/administration)

Accurate quantification of MM-102 trifluoroacetate (B77799) in biological matrices is essential for preclinical research to understand its distribution and target engagement. Various analytical methods are employed for the detection and quantification of small molecules like MM-102 in complex biological samples such as plasma, urine, and tissues. nih.govtandfonline.com

Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is a powerful and widely used technique for this purpose. nih.govresearchgate.net This method offers high sensitivity and specificity, allowing for the precise measurement of the compound even at low concentrations. nih.gov The development of a robust LC-MS/MS method for MM-102 would involve optimizing the chromatographic separation to resolve the analyte from matrix components and tuning the mass spectrometer for sensitive detection of the parent molecule and its fragments. nih.gov

Sample preparation is a critical step to ensure accurate quantification and remove interfering substances from the biological matrix. tandfonline.commdpi.com Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction. nih.govtandfonline.com The choice of method depends on the physicochemical properties of MM-102 and the nature of the biological sample.

For the trifluoroacetate (TFA) counterion, specific analytical methods are also available. Ion chromatography is an effective technique for the determination of TFA in various samples, including pharmaceutical preparations. thermofisher.com Gas chromatography-mass spectrometry (GC-MS) has also been used for the analysis of TFA in environmental and biological samples. acs.org

The table below summarizes analytical techniques relevant to the quantification of MM-102 and its counterion.

AnalyteAnalytical TechniqueKey Features
MM-102 Liquid Chromatography-Mass Spectrometry (LC-MS/MS)High sensitivity, high specificity, suitable for complex matrices. nih.govresearchgate.net
Trifluoroacetate (TFA) Ion Chromatography (IC)Good for anion analysis, minimal sample preparation for some samples. thermofisher.com
Trifluoroacetate (TFA) Gas Chromatography-Mass Spectrometry (GC-MS)High sensitivity, requires derivatization for TFA analysis. acs.org

Exploration of Novel Therapeutic Opportunities Beyond MLL1-Fusion Leukemias

While the initial focus for WDR5/MLL1 inhibitors like MM-102 has been on MLL1-rearranged leukemias, emerging research suggests broader therapeutic potential. nih.govpnas.org The WDR5 protein is a critical scaffolding component in numerous multiprotein complexes involved in chromatin regulation, and its functions extend beyond the MLL1 complex. pnas.orgresearchgate.net

One significant area of exploration is the role of WDR5 in MYC-driven cancers. pnas.orgresearchgate.net WDR5 has been shown to be essential for recruiting the MYC oncoprotein to chromatin at key target genes. pnas.org Therefore, inhibitors that disrupt the WDR5 interaction could be effective against a range of tumors where MYC is upregulated. pnas.org

Furthermore, the inhibition of the WDR5/MLL1 complex has shown potential in non-cancerous conditions. For instance, MM-102 has been demonstrated to reduce renal fibrosis and inflammation in a mouse model of ischemia-reperfusion injury. medchemexpress.com It has also been shown to attenuate renal senescence. medkoo.com These findings open up exciting new avenues for the therapeutic application of MM-102 and other WDR5 inhibitors in fibrotic diseases and age-related pathologies.

The table below highlights some of the potential therapeutic applications of WDR5/MLL1 inhibition beyond MLL1-fusion leukemias.

Therapeutic AreaRationaleSupporting Evidence
MYC-Driven Cancers WDR5 is a key cofactor for MYC oncogenic activity. pnas.orgresearchgate.netWDR5 inhibitors show anti-proliferative activity in MYC-upregulated cancer cells. pnas.org
Renal Fibrosis and Inflammation MM-102 reduces pro-fibrotic and pro-inflammatory signaling. medchemexpress.comMM-102 attenuated renal fibrosis and inflammation in an animal model. medchemexpress.com
Renal Senescence Inhibition of the WDR5/MLL1 complex reduces the expression of senescence markers. medkoo.comMM-102 treatment led to a reduction of p16INK4a in a mouse model of renal senescence. medkoo.com

Future Perspectives on Small-Molecule Epigenetic Modulators in Research

Small-molecule epigenetic modulators, exemplified by MM-102, represent a frontier in biomedical research with immense potential. frontiersin.orgactivemotif.com The ability to chemically control the epigenetic state of cells opens up a vast array of possibilities, from basic science to clinical applications. nih.gov

One of the key future directions is the development of more sophisticated and selective epigenetic modulators. While MM-102 is highly potent, the field is moving towards creating molecules with even greater specificity for particular protein complexes or even specific genomic loci. nih.gov The development of Proteolysis Targeting Chimeras (PROTACs) for epigenetic targets like WDR5 is a prime example of this trend, offering a way to degrade the target protein rather than just inhibit it. pnas.orgdundee.ac.uk

Another exciting prospect is the use of these small molecules in regenerative medicine and cell reprogramming. nih.gov Epigenetic modulators have already been shown to facilitate the conversion of somatic cells into other cell types, a process that could revolutionize the treatment of numerous diseases. nih.gov

Furthermore, the combination of epigenetic modulators with other therapeutic agents is a promising strategy, particularly in cancer therapy. frontiersin.org By altering the epigenetic landscape, these molecules can potentially sensitize cancer cells to conventional chemotherapy or immunotherapy. As our understanding of the complex interplay of epigenetic regulation in health and disease deepens, the role of small-molecule modulators like MM-102 is set to expand, driving innovation across multiple scientific disciplines. frontiersin.org

Q & A

Q. What is the molecular mechanism of MM-102 trifluoroacetate in inhibiting the MLL1/WDR5 interaction?

this compound is a high-affinity inhibitor of the WDR5/MLL protein-protein interaction, critical for the methyltransferase activity of the MLL1 complex. It binds to the WDR5 protein with an IC50 of 2.4 nM and a Ki < 1 nM, disrupting the assembly of the MLL1 core complex and subsequent histone H3K4 methylation. This inhibition suppresses MLL1-dependent oncogenic gene expression (e.g., HoxA9 and Meis-1) in leukemia cells harboring MLL1 fusion proteins .

Q. Methodological Insight :

  • Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity.
  • Validate inhibition via chromatin immunoprecipitation (ChIP) to assess reduced H3K4me3 levels at target loci.

Q. What experimental models are appropriate for evaluating this compound in leukemia research?

MM-102 is most effective in leukemia cell lines expressing MLL1 fusion proteins (e.g., MLL1-AF9). Key steps:

  • Cell lines : MV4;11, THP-1, or primary patient-derived cells with MLL rearrangements.
  • Assays :
    • qRT-PCR to quantify HoxA9 and Meis-1 expression.
    • Flow cytometry to assess apoptosis (Annexin V/PI staining).
  • Controls : Include cells without MLL1 fusions to confirm specificity .

Q. How should this compound be handled to ensure stability and activity?

  • Storage : Store lyophilized powder at –20°C in a desiccated environment. Reconstitute in DMSO (≤10 mM stock) and avoid freeze-thaw cycles.
  • Purity : Use HPLC-grade batches (≥98% purity) to minimize variability. Validate purity via LC-MS before critical experiments .

Q. What are the recommended controls for this compound in mechanistic studies?

  • Negative controls : Inactive analogs (e.g., MM-101) or scrambled peptides.
  • Positive controls : Known MLL inhibitors (e.g., MI-2-2).
  • Vehicle controls : DMSO at equivalent concentrations to rule out solvent effects .

Q. How does the trifluoroacetate counterion affect MM-102’s pharmacological properties?

The trifluoroacetate (TFA) counterion enhances solubility and stability during synthesis and purification. However, it does not directly contribute to target binding. Researchers should account for TFA in buffer compatibility studies, as excess TFA may interfere with cellular assays (e.g., pH-sensitive experiments) .

Advanced Research Questions

Q. How can structural data from the WDR5/MM-102 complex guide the design of improved MLL inhibitors?

The crystal structure of the WDR5/MM-102 complex (PDB: 3U84) reveals:

  • Key interactions : Hydrogen bonds between MM-102’s amide groups and WDR5 residues (e.g., Ser91, Cys131).
  • Hydrophobic interface : Aromatic stacking with Phe133.
    Design Strategies :
  • Modify the central scaffold to enhance hydrophobic contacts.
  • Introduce substituents to exploit adjacent binding pockets (e.g., polar interactions with Asp107) .

Q. How can researchers address discrepancies in reported IC50 values for this compound?

Variability in IC50 values may arise from:

  • Assay conditions : Differences in buffer pH, ionic strength, or temperature.
  • Cell models : Heterogeneity in MLL1 fusion protein expression levels.
    Resolution :
  • Standardize assays using recombinant WDR5 and homogeneous cell populations.
  • Cross-validate with orthogonal methods (e.g., ITC for binding affinity) .

Q. What strategies optimize this compound delivery in in vivo models?

  • Formulation : Use PEGylated nanoparticles to enhance solubility and bioavailability.
  • Dosing : Administer intraperitoneally (5–10 mg/kg daily) in xenograft models. Monitor plasma stability via LC-MS/MS .

Q. How does this compound compare to next-generation MLL inhibitors in selectivity?

MM-102 exhibits >200-fold selectivity for WDR5 over other epigenetic regulators (e.g., BET proteins). However, newer inhibitors (e.g., OICR-9429) show improved brain penetration. Use kinome-wide profiling (e.g., KINOMEscan) to assess off-target effects .

Q. What analytical methods confirm this compound integrity in complex biological matrices?

  • LC-MS/MS : Quantify intact MM-102 in plasma or tissue homogenates (LOQ: 0.1 ng/mL).
  • NMR : Monitor trifluoroacetate dissociation in aqueous solutions.
  • Stability studies : Incubate in PBS (pH 7.4) at 37°C for 24 hours to assess degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.